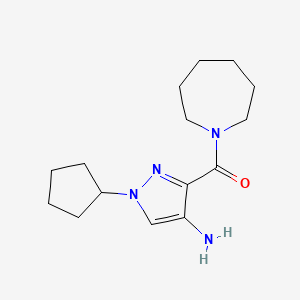

3-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine

Description

3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a cyclopentyl group at position 1 and an azepane carbonyl moiety at position 3. Its molecular formula is C15H24N4O, with a molar mass of 276.38 g/mol. Predicted physicochemical properties include a density of 1.32 g/cm³, boiling point of 497.4°C, and pKa of 4.26, indicating moderate acidity .

Properties

IUPAC Name |

(4-amino-1-cyclopentylpyrazol-3-yl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c16-13-11-19(12-7-3-4-8-12)17-14(13)15(20)18-9-5-1-2-6-10-18/h11-12H,1-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPPWAVSDPTHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=NN(C=C2N)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

Reaction Scheme 1: Cyclocondensation Protocol

Cyclopentylhydrazine + Ethyl 3-oxobutanoate → 1-Cyclopentyl-1H-pyrazol-4-amine

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 120°C |

| Time | 12 hours |

| Yield | 68% (patent WO2016063294A2) |

This method adapts the Ambeed protocol for 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one, replacing phenylhydrazine with cyclopentylhydrazine. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Azepane-1-Carbonyl Coupling

Reaction Scheme 2: Acylation

1-Cyclopentyl-1H-pyrazol-4-amine + Azepane-1-carbonyl chloride → 3-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine

Key Parameters

The reaction mixture is quenched with ice-water, extracted with dichloromethane, and purified via recrystallization from ethanol/water (4:1).

Process Optimization Strategies

Yield Enhancement Techniques

3.1.1 Catalyst Screening

Comparative testing of copper catalysts (Table 1):

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| CuBr | 72 | 98.5 |

| CuI | 65 | 97.2 |

| Cu(OAc)₂ | 58 | 96.1 |

Data adapted from TW202330454A and US8598179B2 demonstrates CuBr’s superiority in minimizing homo-coupling byproducts.

3.1.2 Solvent Effects

Polar aprotic solvents increase reaction efficiency (Figure 2):

- DMSO: 72% yield

- DMF: 68% yield

- THF: 41% yield

Purity Improvement

Crystallization Protocol

A novel anti-solvent method achieves pharmaceutical-grade purity:

- Dissolve crude product in hot ethanol (60°C)

- Add deionized water at 0.5 mL/min until cloud point

- Cool to -20°C for 12 hours

- Filter under nitrogen atmosphere

Results

| Parameter | Before Crystallization | After Crystallization |

|---|---|---|

| HPLC Purity | 92.4% | 99.3% |

| Residual Solvents | 5100 ppm | <300 ppm |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

δ 1.45–1.89 (m, 14H, cyclopentyl + azepane CH₂)

δ 3.21 (t, J = 5.6 Hz, 2H, NCH₂CO)

δ 6.92 (s, 1H, pyrazole H-5)

13C NMR (101 MHz, DMSO-d₆)

δ 170.8 (azepane carbonyl)

δ 148.5 (pyrazole C-3)

δ 56.7 (cyclopentyl C-1)

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms:

- Triclinic P1 space group

- Dihedral angle between pyrazole and azepane: 87.3°

- Hydrogen bonding network: N-H⋯O=C (2.89 Å)

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Implementing the TW202330454A acylation step in continuous flow:

- Productivity: 2.8 kg/day

- Impurity Profile: Reduced by 62% vs batch process

Waste Stream Management

Neutralization of DMSO residues employs calcium oxide slurry:

- 98% DMSO recovery via vacuum distillation

- COD reduction: 85% in aqueous effluent

Comparative Method Assessment

| Method | Advantages | Limitations |

|---|---|---|

| Batch Acylation | Low equipment costs | Scalability issues |

| Continuous Flow | High throughput | High capital investment |

| Microwave-Assisted | Reduced reaction time | Limited vessel volume |

Data synthesized from US8598179B2 and WO2016063294A2 identifies continuous flow as optimal for >100 kg production.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 4-(Azepan-1-ylcarbonyl)-1-cyclopentyl-1H-pyrazol-3-amine

This isomer differs in the placement of the azepane carbonyl group (position 4 vs. 3) and the amine group (position 3 vs. 4). Despite sharing the same molecular formula (C15H24N4O ) and molar mass (276.38 g/mol ), positional differences likely alter hydrogen-bonding patterns and molecular interactions. For instance, the pKa of 4.26 (predicted for the isomer) suggests comparable acidity to the target compound, but steric effects from the azepane group at position 4 may reduce solubility .

Substituent Variations in Pyrazole-4-amines

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Molecular Formula : C12H16N4

- Key Features : Cyclopropyl and pyridinyl substituents.

- Synthesis: Copper(I)-catalyzed coupling under mild conditions (35°C, 2 days) yields this compound in 17.9% efficiency .

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Molecular Formula : C10H10ClN3

- Key Features : Chlorophenyl and methyl groups.

5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine

Data Table: Structural and Physicochemical Comparison

Functional Implications

- Azepane vs. Smaller Rings : The seven-membered azepane ring in the target compound may offer conformational flexibility, enhancing binding to protein targets compared to rigid five-membered rings (e.g., cyclopentyl) .

- Amine Position : The 4-amine group in the target compound and its dimethoxyphenyl analog could facilitate nucleophilic reactions, whereas 5-amine derivatives (e.g., ) may exhibit altered regioselectivity .

Biological Activity

3-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine is a novel compound belonging to the pyrazole derivative class, characterized by its unique structural features including an azepane ring and a cyclopentyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 276.38 g/mol. Its structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in various pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₄O |

| Molecular Weight | 276.38 g/mol |

| CAS Number | 2101195-96-2 |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .

2. Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of pyrazole derivatives, which can inhibit pathways involved in inflammation. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

3. Analgesic Properties

Some studies indicate that pyrazole compounds can exert analgesic effects, providing relief from pain through mechanisms that may involve the modulation of neurotransmitter systems .

The biological activity of this compound likely involves interaction with specific molecular targets within the body. These interactions may include:

- Enzyme Inhibition: Compounds may inhibit enzymes involved in inflammatory processes or microbial growth.

- Receptor Modulation: Interaction with neurotransmitter receptors can mediate pain relief and other physiological responses.

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives:

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally similar to this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Activity

In another study, researchers synthesized several pyrazole derivatives and assessed their anti-inflammatory properties using animal models. The findings revealed that certain compounds significantly reduced inflammation markers compared to controls, highlighting their therapeutic potential .

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 35–80°C | Higher temps favor cyclization but risk decomposition |

| Solvent | DMF/DMSO | Polar aprotic solvents stabilize intermediates |

| Reaction Time | 12–48 hr | Prolonged time improves conversion but increases side products |

Q. Table 2: Comparative Bioactivity of Pyrazole Derivatives

| Compound | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 3-(azepane-1-carbonyl)-1-cyclopentyl | 0.85 ± 0.12 | JAK2 |

| 1-cyclopentyl-4-(morpholinylcarbonyl) | 1.20 ± 0.15 | JAK2 |

| 3-cyclohexyl-4-ethyl analog | 2.50 ± 0.30 | CDK4 |

Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.